![molecular formula C22H18F3N7O B6532536 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzoyl]piperazine CAS No. 920405-88-5](/img/structure/B6532536.png)
1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzoyl]piperazine
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Overview
Description
The compound “1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzoyl]piperazine” is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic compound . This core is substituted with phenyl and piperazine groups, which are common motifs in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds are established based on these techniques .Chemical Reactions Analysis
The chemical reactions involving similar triazolopyrimidine compounds are diverse. For instance, when certain ketones are used, they add across the double bond, resulting in various products . The reaction with Grignard reagents results in the formation of addition products .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the triazolopyrimidine motif a precise pharmacophore with a bioactive profile .Scientific Research Applications
Drug Discovery
The compound, being a 1,2,3-triazole derivative, has found broad applications in drug discovery. It’s a privileged structure motif that has received a great deal of attention in academics and industry .
Organic Synthesis
1,2,3-triazoles, including the compound , have been used extensively in organic synthesis. They offer high chemical stability and strong dipole moment, making them useful in various synthetic methodologies .
Polymer Chemistry
The compound has applications in polymer chemistry. The 1,2,3-triazole core is a versatile building block in the synthesis of polymers, contributing to their stability and functional properties .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles like this compound are used due to their ability to form stable complexes with other molecules. This is particularly useful in the design and synthesis of new materials .
Bioconjugation
The compound can be used in bioconjugation, a chemical strategy that joins two biomolecules together. This is useful in various fields such as drug delivery, biomarker research, and the development of therapeutic proteins .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging due to their ability to absorb and emit light at specific wavelengths. This makes the compound useful in biological research and medical diagnostics .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This suggests that F2865-0073 might interact with its targets in a similar manner.
Biochemical Pathways
For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies could provide insights into the potential pharmacokinetic properties of F2865-0073.
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds could be influenced by various environmental factors, such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N7O/c23-22(24,25)16-6-4-5-15(13-16)21(33)31-11-9-30(10-12-31)19-18-20(27-14-26-19)32(29-28-18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXKTEIGUAXXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone |
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